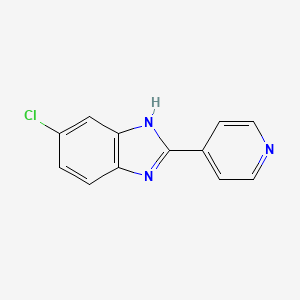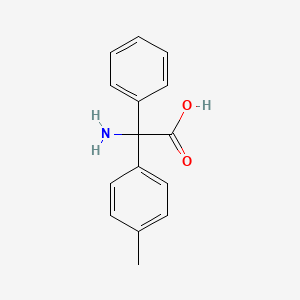
1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a nitrophenyl group attached to the morpholine ring via an acetyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrophenylacetic acid with morpholine. The process can be summarized as follows:
Acylation Reaction: 4-nitrophenylacetic acid is first converted to its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Nucleophilic Substitution: The acyl chloride is then reacted with morpholine under basic conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 4-(4-Aminophenylacetyl)morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone is largely dependent on its functional groups. The nitrophenyl group can interact with biological targets through various pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Protein Interaction: It can form non-covalent interactions with proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
4-(4-Nitrophenyl)morpholine: Lacks the acetyl group but retains the nitrophenyl and morpholine moieties.
4-(4-Aminophenylacetyl)morpholine: A reduction product of 1-Morpholin-4-yl-2-(4-nitrophenyl)ethanone with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both the nitrophenyl and acetyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
50508-40-2 |
|---|---|
Molekularformel |
C12H14N2O4 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
1-morpholin-4-yl-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-5-7-18-8-6-13)9-10-1-3-11(4-2-10)14(16)17/h1-4H,5-9H2 |
InChI-Schlüssel |
XEWJEPSXWNILMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Hydroxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B8761051.png)


![ethyl 4-chloro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8761081.png)







